![molecular formula C14H11ClFNO3S B15358299 Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-fluoro-4-methylbenzoate](/img/structure/B15358299.png)
Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-fluoro-4-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-fluoro-4-methylbenzoate is a complex organic compound that features a combination of aromatic rings, halogens, and ester functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-fluoro-4-methylbenzoate typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the acylation of 5-chlorothiophene-2-carbonyl chloride with an amine derivative, followed by esterification with methyl 5-fluoro-4-methylbenzoate. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-fluoro-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of halogen atoms with other functional groups .
科学的研究の応用
Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-fluoro-4-methylbenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
作用機序
The mechanism of action of Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-fluoro-4-methylbenzoate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- Methyl 5-chlorothiophene-2-carboxylate
- Methyl 2-bromo-5-fluoro-4-methylbenzoate
- Methyl 2-[(5-bromothiophene-2-carbonyl)amino]-5-fluoro-4-methylbenzoate
Uniqueness
Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-fluoro-4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C14H11ClFNO3S |
|---|---|
分子量 |
327.8 g/mol |
IUPAC名 |
methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-fluoro-4-methylbenzoate |
InChI |
InChI=1S/C14H11ClFNO3S/c1-7-5-10(8(6-9(7)16)14(19)20-2)17-13(18)11-3-4-12(15)21-11/h3-6H,1-2H3,(H,17,18) |
InChIキー |
HKPJCEYBCZBRDC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1F)C(=O)OC)NC(=O)C2=CC=C(S2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1H-imidazol-4-ylmethyl)-1-pyridin-2-ylimidazo[1,5-a]pyridine](/img/structure/B15358218.png)
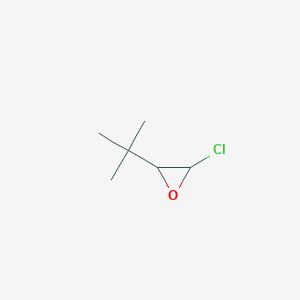

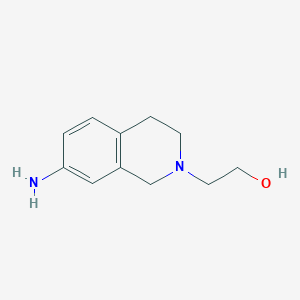
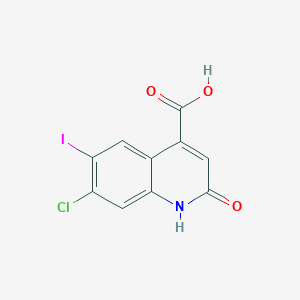
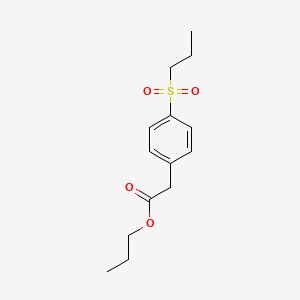

![N-(2-amino-2,3,3a,4-tetrahydrobenzo[d]thiazol-6-yl)propionamide](/img/structure/B15358286.png)


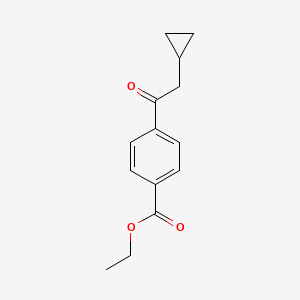
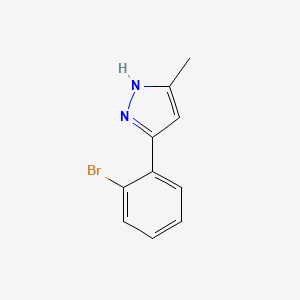

![1-[(3-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B15358314.png)
